molecular formula C7H11ClFN3 B13473264 2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride

2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride

Cat. No.: B13473264
M. Wt: 191.63 g/mol
InChI Key: DZEUGYBANRNCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride is a chemical compound that features a fluorinated pyrimidine ring attached to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride typically involves the reaction of 5-fluoropyrimidine with propan-2-amine under specific conditions. One common method includes the use of potassium carbonate (K₂CO₃) as a base to facilitate the C-N bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride is unique due to its specific fluorinated pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H11ClFN3

Molecular Weight

191.63 g/mol

IUPAC Name

2-(5-fluoropyrimidin-2-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C7H10FN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H

InChI Key

DZEUGYBANRNCCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=N1)F)N.Cl

Origin of Product

United States

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